molecular formula C12H10N4 B3022384 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 52217-39-7

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B3022384
CAS RN: 52217-39-7
M. Wt: 210.23 g/mol
InChI Key: BTTKVIVWBIPDIH-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a polycyclic compound that has been the subject of various studies due to its interesting chemical properties and potential biological activities. It is a derivative of pyrazolo[3,4-d]pyrimidine, a heterocyclic scaffold that is known to exhibit a wide range of biological activities, including antiviral, antitumor, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been approached through different methods. One approach involves the use of ethyl ethoxymethylene cyanoacetate to obtain 4-hydroxy-pyrazolo[3,4-d]pyrimidines, which can be further substituted to achieve the desired derivatives . Another method includes the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various amines and other reagents to yield a range of pyrazolo[1,5-a]pyrimidines and related compounds . Additionally, a green synthesis approach has been developed using phthalimide-N-sulfonic acid as a catalyst in an ionic liquid medium, which offers advantages such as non-toxicity, high yield, and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray diffraction. For instance, the crystal structure of 1-phenyl-3-methylthio-4-imino-5-allyl-pyrazolo[3,4-d]pyrimidine has been determined, revealing a fully delocalized pyrazolo[3,4-d]pyrimidine system with sp2 hybridization of the N(4) atom .

Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including glycosylation, amination, thiation, and functional group transformations, to yield novel derivatives with potential biological activities . The tandem aza-Wittig reaction has also been employed to synthesize 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their biological activity, as seen in the structure-activity relationship (SAR) studies. For example, the introduction of a C-3 benzyl and N-2 methyl disubstitution on the pyrazole ring has been found to give the best combination of potency and selectivity for certain phosphodiesterase enzymes . Mass spectrometry studies have provided insights into the fragmentation patterns of these compounds, which are useful for their identification and structural analysis .

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives Synthesis : Research by Ajani et al. (2019) focused on synthesizing pyrazole-based pyrimidine scaffolds, incorporating elements like 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. These compounds are potential candidates for biological activity and pharmacological research, indicating their significance in drug discovery (Ajani et al., 2019).

Biological and Medicinal Properties

  • Antimicrobial and Antibacterial Effects : Beyzaei et al. (2017) investigated new derivatives of pyrazolo[3,4-d]pyrimidine for their inhibitory properties against pathogenic bacteria. The study suggests that compounds containing 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine could be effective against specific bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

  • Anticancer and Radioprotective Activities : Ghorab et al. (2009) synthesized pyrazolo[3,4-d]pyrimidine derivatives with amino acid moieties, showing significant in vitro anticancer activity against Ehrlich ascites carcinoma cells. Some compounds also exhibited radioprotective activity, highlighting the therapeutic potential of such derivatives (Ghorab et al., 2009).

  • Adenosine Receptor Affinity : Harden et al. (1991) studied pyrazolo[3,4-d]pyrimidine analogues for their A1 adenosine receptor affinity. This research implies that derivatives of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine could play a role in developing compounds with specific receptor targeting capabilities (Harden et al., 1991).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Chen et al. (1999) synthesized and characterized the crystal structure of a compound similar to 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. Such studies are crucial for understanding the molecular geometry and electronic structure, which are vital for its application in various fields (Chen et al., 1999).

  • Mass Spectra Analysis : Higashino et al. (1976) provided an in-depth mass spectra analysis of 1-methyl (or phenyl)-1H-pyrazolo[3,4-d]pyrimidines, which is essential for determining the compound's fragmentation patterns and stability under various conditions (Higashino et al., 1976).

Future Directions

The future directions for the research and development of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine could involve further optimization as anticancer agents . Given their promising pharmacological properties, these compounds could be attractive therapeutic targets for many diseases, particularly cancer .

properties

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-11-7-13-8-14-12(11)16(15-9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTKVIVWBIPDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=NC=C12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506615
Record name 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

CAS RN

52217-39-7
Record name 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
IM Salem, SM Mostafa, OI El Sabbagh… - Records of …, 2022 - rpbs.journals.ekb.eg
Pyrazolo[3,4-d]pyrimidine is a bicyclic hetero organic nucleus that encompass a pyrazole ring fusion with a pyrimidine ring. It was initially synthesized and evaluated as adenosine …
Number of citations: 1 rpbs.journals.ekb.eg
A Agrebi, F Allouche, H Fetoui… - Mediterranean …, 2014 - medjchem-v3.azurewebsites.net
Several new pyrazolopyrimidine compounds were achieved from aminocyanopyarazole 1. The starting material 1 was initially coupled with orthoester at refluxed with various primary …
Number of citations: 11 medjchem-v3.azurewebsites.net
A Trivedi, D Dodiya, J Surani, S Jarsania… - … der Pharmazie: An …, 2008 - Wiley Online Library
The present article describes a facile one‐pot synthesis of a series of eight pyrazolo[3,4‐d]pyrimidines 4a–h which were evaluated for their in‐vitro antibacterial activity against …
Number of citations: 49 onlinelibrary.wiley.com
A Trivedi, S Vaghasiya, B Dholariya… - Journal of Enzyme …, 2010 - Taylor & Francis
Various pyrazolo[3,4-d]pyrimidines carrying a variety of substituents in the 6-position have been synthesised and their ability to inhibit growth of Mycobacterium tuberculosis in vitro has …
Number of citations: 23 www.tandfonline.com
IF Nassar, AF El Farargy, FM Abdelrazek… - … and Nucleic Acids, 2017 - Taylor & Francis
The chalcone derivatives 3a,b were cyclized upon reaction with thiourea to give the pyrazolo[3,4-d]pyrimidine derivatives 5a,b. Condensation of 5a,b and their hydrazide derivatives 8a,…
Number of citations: 26 www.tandfonline.com
WP Yen, SE Tsai, N Uramaru, H Takayama, FF Wong - Molecules, 2017 - mdpi.com
A novel one-flask synthetic method was developed in which 5-aminopyrazoles were reacted with N,N-substituted amides in the presence of PBr 3 . Hexamethyldisilazane was then …
Number of citations: 3 www.mdpi.com
RSA Hameed, AH Shamroukh - Int. J. Corros. Scale Inhib, 2017 - researchgate.net
3-Methyl-1-phenyl-1, 5-dihydro-pyrazolo [3, 4-d] pyrimidine-4-thione was prepared and used as a key compound for the preparation of some S-acyclic nucleosides of pyrazolo [3, 4-d] …
Number of citations: 25 www.researchgate.net
F Hayat, A Salahuddin, A Azam - Journal of Enzyme Inhibition and …, 2011 - Taylor & Francis
A new series of pyrazolo[3,4-d]pyrimidine-6-one derivatives (2a–2j) were prepared by using the Biginelli multicomponent cyclocondensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one …
Number of citations: 15 www.tandfonline.com
YY Huang, LY Wang, CH Chang, YH Kuo, K Kaneko… - Tetrahedron, 2012 - Elsevier
An efficient one-pot methodology for the synthesis of pyrazolo[3,4-d]pyrimidines was developed by using 5-aminopyrazoles with formamide in presence of PBr 3 as the coupling agent. …
Number of citations: 57 www.sciencedirect.com
A Davoodnia, R Zhiani, N Tavakoli-Hoseini - Monatshefte für Chemie …, 2008 - Springer
Starting from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, a synthesis pathway to the tricyclic pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines is described. Reaction of 1,5-dihydro-4H…
Number of citations: 51 link.springer.com

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